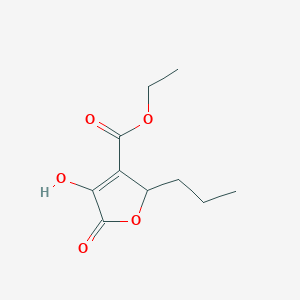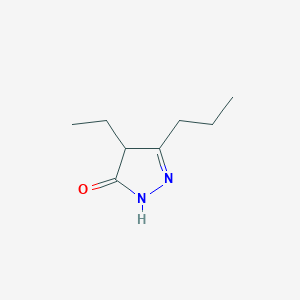![molecular formula C18H14ClNO3 B12879694 5-Chloro-2-hydroxy-N-[3-(5-methyl-2-furyl)phenyl]benzamide CAS No. 634186-64-4](/img/structure/B12879694.png)
5-Chloro-2-hydroxy-N-[3-(5-methyl-2-furyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-hydroxy-N-(3-(5-methylfuran-2-yl)phenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group, a hydroxy group, and a furan ring attached to the benzamide structure. It is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-(3-(5-methylfuran-2-yl)phenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 3-(5-methylfuran-2-yl)aniline.
Amide Formation: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 3-(5-methylfuran-2-yl)aniline to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.
化学反応の分析
Types of Reactions
5-Chloro-2-hydroxy-N-(3-(5-methylfuran-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The chloro group can be reduced to form a hydroxy derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in the presence of a base.
Major Products
Oxidation: Formation of 5-chloro-2-oxo-N-(3-(5-methylfuran-2-yl)phenyl)benzamide.
Reduction: Formation of 5-chloro-2-hydroxy-N-(3-(5-methylfuran-2-yl)phenyl)benzylamine.
Substitution: Formation of 5-azido-2-hydroxy-N-(3-(5-methylfuran-2-yl)phenyl)benzamide.
科学的研究の応用
5-Chloro-2-hydroxy-N-(3-(5-methylfuran-2-yl)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Chloro-2-hydroxy-N-(3-(5-methylfuran-2-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
- 5-Chloro-2-hydroxy-N-phenylbenzamide
- 5-Chloro-2-methoxy-N-(3-(5-methylfuran-2-yl)phenyl)benzamide
- 5-Chloro-2-hydroxy-N-(3-(trifluoromethyl)phenyl)benzamide
Uniqueness
5-Chloro-2-hydroxy-N-(3-(5-methylfuran-2-yl)phenyl)benzamide is unique due to the presence of the 5-methylfuran-2-yl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its overall biological activity compared to similar compounds.
特性
CAS番号 |
634186-64-4 |
|---|---|
分子式 |
C18H14ClNO3 |
分子量 |
327.8 g/mol |
IUPAC名 |
5-chloro-2-hydroxy-N-[3-(5-methylfuran-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H14ClNO3/c1-11-5-8-17(23-11)12-3-2-4-14(9-12)20-18(22)15-10-13(19)6-7-16(15)21/h2-10,21H,1H3,(H,20,22) |
InChIキー |
FBUADPLNVFXIOL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(O1)C2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


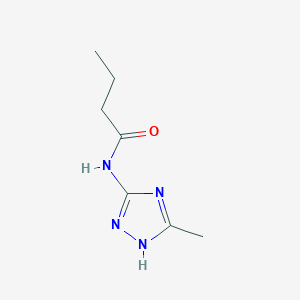


![Dimethyl [2,2'-biquinoline]-4,4(1H)-dicarboxylate](/img/structure/B12879643.png)
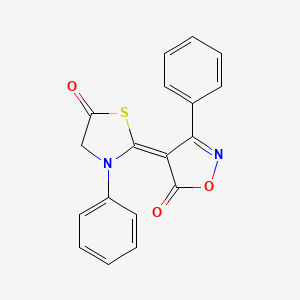
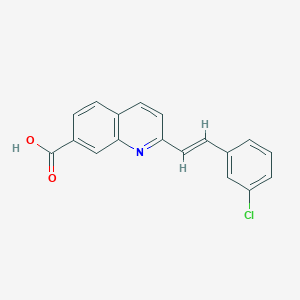
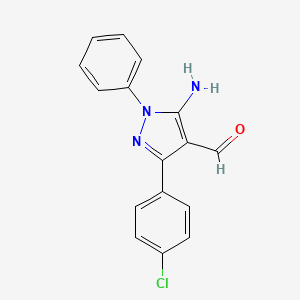
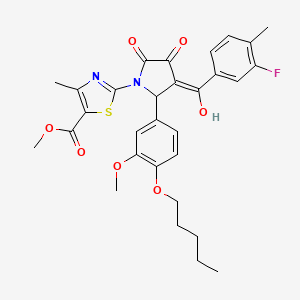
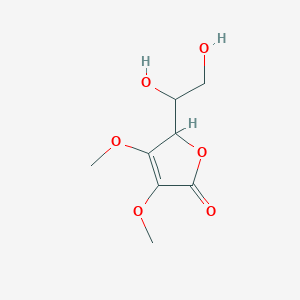
![6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B12879674.png)
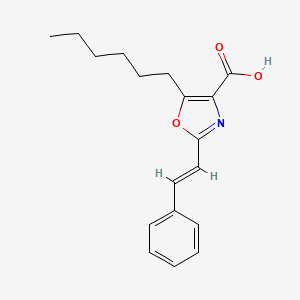
![3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12879679.png)
